molecular formula C20H17NO5 B2692073 N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097923-39-0

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2692073
CAS No.: 2097923-39-0
M. Wt: 351.358
InChI Key: CKQLZEQBSZSJKG-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. These reactants undergo a series of reactions, including esterification, amidation, and cyclization, often facilitated by microwave radiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and ability to produce high yields under mild conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The compound’s furan and benzofuran rings allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • Benzofuran carbohydrazide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of furan and benzofuran rings, which confer distinct electronic and steric properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-17-6-2-5-13-11-18(26-19(13)17)20(22)21-12-14(15-7-3-9-24-15)16-8-4-10-25-16/h2-11,14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQLZEQBSZSJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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